

Spectroscopic Profile of 3,5-Dibromopyridine-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromopyridine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3,5-Dibromopyridine-4-carboxylic acid** (Molecular Formula: $C_6H_3Br_2NO_2$, Molecular Weight: 280.90 g/mol). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for substance identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **3,5-Dibromopyridine-4-carboxylic acid**.

Table 1: Predicted 1H NMR Spectral Data

Solvent: DMSO- d_6

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|---------------|-------------|-------------------------|
| ~13.5 - 14.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.80 | Singlet | 2H | H-2, H-6 |

Note: The chemical shift of the acidic proton is highly dependent on solvent and concentration.
[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: DMSO- d_6

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------------|
| ~165.0 | Carboxylic Acid Carbon (-COOH) |
| ~152.0 | C-2, C-6 |
| ~145.0 | C-4 |

| ~122.0 | C-3, C-5 |

Note: Predictions are based on substituent effects on the pyridine ring.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid dimer) |
| ~3100 | Weak-Medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid, conjugated) |
| 1600 - 1550 | Medium | C=C and C=N ring stretching |
| 1320 - 1210 | Medium | C-O stretch |
| 950 - 900 | Broad, Medium | O-H out-of-plane bend |
| ~750 | Strong | C-Br stretch |

Note: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1]
[2][3][4][5]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Relative Abundance | Assignment |
|-------------|--------------------|---|
| 283 | ~100% | [M+4] ⁺ (contains ² H, ¹³ C, ⁸¹ Br, ⁸¹ Br) |
| 281 | ~100% | [M+2] ⁺ (contains ⁷⁹ Br, ⁸¹ Br) |
| 279 | ~50% | [M] ⁺ (contains ⁷⁹ Br, ⁷⁹ Br) |
| 264/262/260 | Variable | [M - OH] ⁺ |
| 236/234/232 | Variable | [M - COOH] ⁺ |

Note: The characteristic 1:2:1 isotopic pattern for the molecular ion peak is a definitive indicator of the presence of two bromine atoms.[6][7] Aromatic carboxylic acids typically show prominent molecular ion peaks and fragments corresponding to the loss of -OH and -COOH groups.[8][9]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3,5-Dibromopyridine-4-carboxylic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to observe the exchangeable carboxylic acid proton.
- **Instrumentation:** Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- **¹H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Set a spectral width of approximately 16 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set a spectral width of approximately 220 ppm.
 - A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
 - Calibrate the spectrum using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Place a small, solid sample directly onto the ATR crystal.

- Ensure firm and even contact between the sample and the crystal using the pressure clamp. This method is fast and requires minimal sample preparation.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
- Acquisition:
 - Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
 - Scan over a range of 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

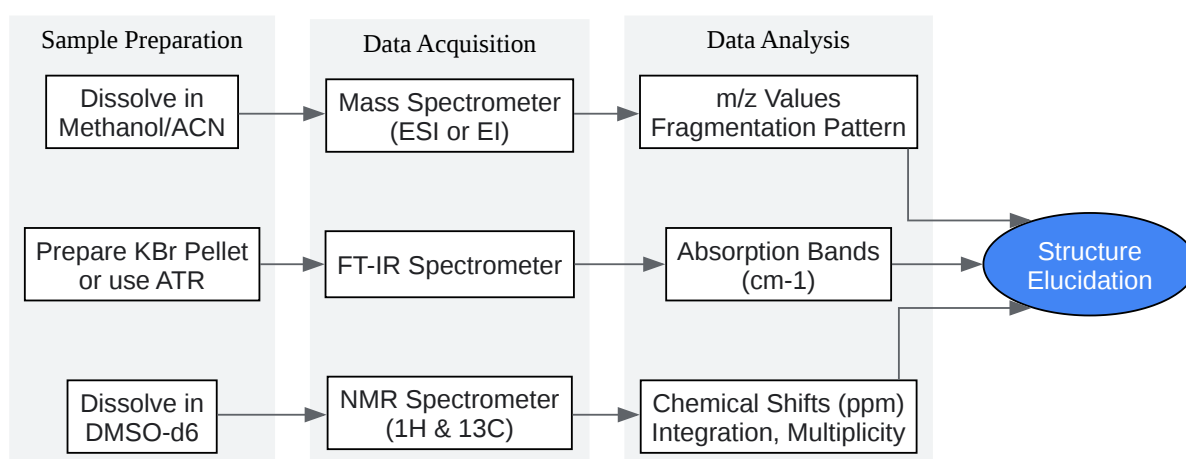
Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is suitable. ESI is often preferred for polar molecules like carboxylic acids.
- Sample Preparation (ESI):
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
 - Infuse the solution directly into the ESI source.
- Acquisition (ESI):
 - Operate in both positive and negative ion modes to detect $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$ ions, respectively.

- Scan a mass range appropriate to the molecular weight (e.g., m/z 50-500).
- The presence of the characteristic isotopic cluster around m/z 279/281/283 will confirm the molecular ion.
- Acquisition (EI):
 - Introduce the solid sample via a direct insertion probe.
 - Heat the probe to volatilize the sample into the ion source.
 - Use a standard electron energy of 70 eV. This "hard" ionization technique will likely produce significant fragmentation, which can be useful for structural elucidation.[9]

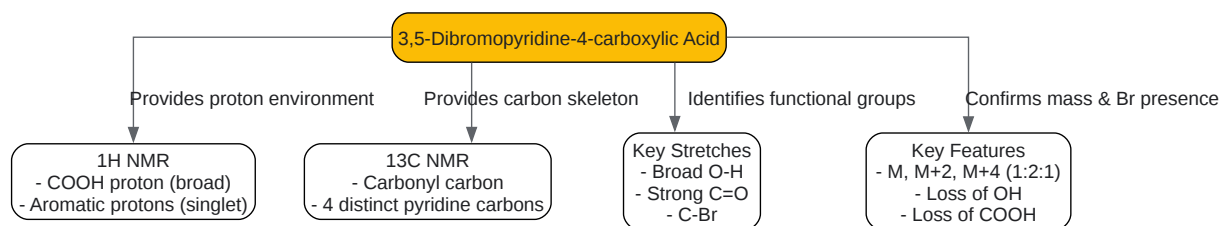
Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: Workflow for Spectroscopic Analysis of **3,5-Dibromopyridine-4-carboxylic Acid**.



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Caption: Key Spectroscopic Features for Structural Confirmation.

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